molecular formula C12H18O3 B13610670 4-(2,5-Dimethoxyphenyl)butan-2-ol

4-(2,5-Dimethoxyphenyl)butan-2-ol

Cat. No.: B13610670
M. Wt: 210.27 g/mol
InChI Key: VZOMIDNSZHBTQH-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)butan-2-ol is a chemical compound of interest in medicinal chemistry and neuroscience research due to its structural features as a substituted phenethylamine derivative. This scaffold is historically significant and is known for its interactions with serotonin receptors, particularly the 5-HT2A receptor . Classical phenethylamines like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) are potent agonists at the 5-HT2A receptor, a primary target for psychoactive substances, and are used as tools to study the receptor's role in perception and cognition . The structure-activity relationships of 2,5-dimethoxyphenethylamines indicate that modifications to the core structure, such as changes to the aminoalkyl side chain, can significantly alter agonist potency and selectivity at 5-HT receptor subtypes . As an analogue with a modified side chain, this compound serves as a valuable intermediate for researchers investigating the pharmacology of serotonin receptors and developing novel, selective receptor agonists. Its exploration can contribute to the growing field of study surrounding serotonin receptors and their potential connections to various psychiatric disorders . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)butan-2-ol

InChI

InChI=1S/C12H18O3/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-9,13H,4-5H2,1-3H3

InChI Key

VZOMIDNSZHBTQH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)OC)OC)O

Origin of Product

United States

Synthetic Strategies for 4 2,5 Dimethoxyphenyl Butan 2 Ol and Its Analogues

Retrosynthetic Analysis of the 4-(2,5-Dimethoxyphenyl)butan-2-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, this process reveals several potential synthetic routes.

A primary disconnection can be made at the C-C bond between the phenyl ring and the butanol side chain. This suggests a synthetic strategy involving the coupling of a 2,5-dimethoxyphenyl-containing fragment with a four-carbon chain. Another key disconnection can be made at the C-O bond of the alcohol, leading to the precursor ketone, 4-(2,5-dimethoxyphenyl)butan-2-one (B1611510). This ketone can then be retrosynthetically broken down further.

Two general rules can be applied when selecting a disconnection point: disconnecting the molecule in the center to create two roughly equal-sized fragments for a convergent synthesis, or disconnecting at a branch-point to yield a more linear and simpler precursor. uniurb.it

Stereoselective and Asymmetric Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires stereoselective or asymmetric methods. These techniques are crucial when the biological activity of the compound is dependent on its three-dimensional structure.

Chiral Catalyst-Mediated Transformations

Chiral catalysts can be employed to introduce stereocenters with high enantioselectivity. For instance, asymmetric dihydroxylation using osmium tetroxide with chiral ligands like (DHQ)2PHAL or (DHQD)2PHAL can produce enantiomerically enriched diols. nih.gov These diols can then be further manipulated to yield the desired stereoisomer of this compound. Another approach involves the stereoselective reduction of a ketone precursor, which can be achieved using chiral reducing agents or catalysts. nih.gov

Diastereoselective Synthetic Pathways

Diastereoselective strategies aim to control the formation of multiple stereocenters in a molecule relative to each other. In the context of this compound analogues, this could involve reactions where an existing stereocenter directs the formation of a new one. For example, a Mitsunobu reaction on a chiral alcohol can proceed with inversion of stereochemistry, allowing for the synthesis of specific diastereomers. nih.gov

Convergent and Linear Synthetic Approaches

Alkylation and Grignard Reagent Methodologies

Alkylation reactions can be used to form the carbon skeleton of this compound. smolecule.com This could involve the reaction of a 2,5-dimethoxyphenyl-containing nucleophile with a suitable four-carbon electrophile.

Grignard reagents are also valuable tools. A Grignard reagent derived from a 2,5-dimethoxy-substituted aryl halide could react with a four-carbon epoxide or an appropriate aldehyde or ketone to construct the desired framework.

Reduction of Ketone Precursors (e.g., 4-(2,5-Dimethoxyphenyl)butan-2-one)

A common and effective method for synthesizing this compound is the reduction of its corresponding ketone precursor, 4-(2,5-dimethoxyphenyl)butan-2-one. smolecule.com This transformation can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that can convert ketones to secondary alcohols. vaia.com For instance, the reaction of 2-butanone (B6335102) with sodium borohydride yields 2-butanol. vaia.com Similarly, lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used for this purpose. smolecule.com The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction, particularly if there are other functional groups present in the molecule.

Precursor CompoundReagent(s)Product
4-(2,5-Dimethoxyphenyl)butan-2-oneSodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)This compound

Multi-Component Reactions in Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.gov This approach aligns with the principles of step and atom economy, minimizing waste and simplifying purification processes. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the application of MCRs to the synthesis of analogous and related heterocyclic systems demonstrates the potential of this strategy.

A notable example is the one-pot synthesis of furan-2(5H)-one derivatives, which can involve the reaction of an indole, an arylglyoxal (such as 4-methoxyphenylglyoxal), and Meldrum's acid. researchgate.netmdpi.com This telescoped MCR proceeds through a sequence of condensation and cyclization reactions to yield the furanone scaffold with good efficiency. researchgate.netmdpi.com The synthetic utility of such products can be further extended through subsequent reactions. mdpi.com

Isocyanide-based multicomponent reactions (IMCRs) are another prominent class of MCRs with broad applicability in the synthesis of pharmacologically active compounds. mdpi.com The Ugi and Passerini reactions, for instance, allow for the rapid assembly of diverse molecular frameworks. mdpi.com While direct application to this compound is not reported, these methods are frequently employed to generate libraries of related structures for drug discovery.

The following table summarizes a representative multi-component reaction for the synthesis of a related heterocyclic scaffold:

ReactantsProductCatalyst/SolventYieldReference
Indole, 4-methoxyphenylglyoxal, Meldrum's acid4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-oneEt3N, MeCN/AcOH74% mdpi.com

Development of Sustainable and Green Synthetic Protocols for Related Systems

The principles of green chemistry are increasingly guiding the development of synthetic routes in order to minimize environmental impact and enhance safety. nih.govresearchgate.net This involves the use of less hazardous reagents and solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govmdpi.com

One of the core tenets of green chemistry is the use of environmentally benign solvents. researchgate.net Water, polyethylene (B3416737) glycol (PEG), and supercritical fluids are considered greener alternatives to traditional volatile organic solvents. researchgate.net For instance, the bromination of certain aromatic compounds can be carried out using greener reagents and solvents, reducing the need for toxic substances like carbon tetrachloride. youtube.com Acetic acid is also considered a relatively green solvent as it is a natural product. youtube.com

Biocatalysis and electrochemical methods represent promising green alternatives to traditional chemical reductions. The asymmetric reduction of carbonyl compounds using baker's yeast as a biocatalyst can provide chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. researchgate.net This approach often proceeds under mild conditions and can exhibit high stereoselectivity. researchgate.net Similarly, electrochemical reductions can offer a cleaner way to perform transformations that would otherwise require stoichiometric metal hydride reagents. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve energy efficiency. researchgate.net This has been successfully applied to the synthesis of various heterocyclic compounds, such as quinoxaline (B1680401) derivatives. researchgate.net

The table below highlights some green synthetic approaches for related chemical transformations:

TransformationReagents/ConditionsGreen AspectReference
Reduction of PhenylacetaldehydeBaker's Yeast (Biocatalyst)Use of a biocatalyst under mild conditions. researchgate.net
Bromination of Double BondSodium bromate (B103136) in acetic acidReplacement of toxic bromine and carbon tetrachloride. youtube.com
Synthesis of QuinoxalinesMicrowave irradiation (200 W, 5 min)Reduced reaction time and energy consumption. researchgate.net

The de novo synthesis of related compounds, such as 4,5-dimethoxy-1,2-benzenediol and 2,5-dimethoxy-1,4-benzenediol by the brown rot fungus Gloeophyllum trabeum, showcases nature's ability to produce complex molecules through biosynthetic pathways. nih.gov While not a direct synthetic protocol for laboratory use, it provides inspiration for the development of biomimetic and biocatalytic approaches.

Chemical Reactivity and Mechanistic Investigations of 4 2,5 Dimethoxyphenyl Butan 2 Ol

Reactions Involving the Secondary Alcohol Functional Group

The secondary alcohol group in 4-(2,5-dimethoxyphenyl)butan-2-ol is a key site for a variety of chemical transformations, including elimination, oxidation, and derivatization reactions.

Dehydration Pathways to Olefinic Products

The acid-catalyzed dehydration of secondary alcohols is a classic method for the synthesis of alkenes. libretexts.orgchemguide.co.ukaskfilo.com In the case of this compound, which is structurally similar to butan-2-ol, the reaction is expected to proceed through an E1 or E2 elimination mechanism, depending on the reaction conditions. askfilo.comfrancis-press.com The process typically involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.orgaskfilo.com

The mechanism initiates with the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). libretexts.orgchemguide.co.uk For secondary alcohols, this is often followed by the loss of the water molecule to form a secondary carbocation intermediate. libretexts.orgchemguide.co.uk Subsequent deprotonation from an adjacent carbon atom by a base (such as water or the conjugate base of the acid catalyst) results in the formation of a double bond.

Due to the structure of this compound, the removal of a proton can occur from two different adjacent carbon atoms, leading to a mixture of isomeric olefinic products. The major product is typically predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the predominant product. The expected dehydration products are:

(E/Z)-4-(2,5-Dimethoxyphenyl)but-2-ene (major products)

4-(2,5-Dimethoxyphenyl)but-1-ene (minor product)

The dehydration of butan-2-ol, a similar secondary alcohol, yields a mixture of but-1-ene, cis-but-2-ene, and trans-but-2-ene. libretexts.orgchemguide.co.uk By analogy, a similar distribution of products is anticipated for the dehydration of this compound.

Derivatization via Esterification and Etherification

The secondary alcohol of this compound can be readily converted into esters and ethers, which can alter its physical and chemical properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or an acid chloride. vedantu.comuhcl.edusciencemadness.org The reaction with a carboxylic acid is an equilibrium process that is usually catalyzed by a strong acid. vedantu.com For example, the reaction with acetic acid would yield 4-(2,5-dimethoxyphenyl)butan-2-yl acetate. Using a more reactive derivative like acetic anhydride can lead to higher yields and may be carried out under neutral or base-catalyzed (e.g., pyridine) conditions. researchgate.net

Etherification can be accomplished through methods like the Williamson ether synthesis. francis-press.comorganic-synthesis.commasterorganicchemistry.comorganicchemistrytutor.combyjus.com This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. organicchemistrytutor.com This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.com For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 2-methoxy-4-(2,5-dimethoxyphenyl)butane. The choice of the alkyl halide is generally limited to methyl or primary halides to avoid competing elimination reactions. masterorganicchemistry.combyjus.com

Transformations of the Aromatic Ring System

The 2,5-dimethoxy substitution pattern on the phenyl ring makes it highly activated towards certain transformations, particularly electrophilic substitution and demethylation.

Electrophilic Aromatic Substitution Reactivity

The two methoxy (B1213986) groups on the aromatic ring of this compound are strong activating groups and are ortho, para-directing. umkc.edu This high electron density makes the ring susceptible to electrophilic aromatic substitution (EAS) reactions. umkc.edumiracosta.edu The substitution pattern will be directed to the positions ortho and para to the methoxy groups. Given that the positions are already substituted (C1, C2, and C5), the incoming electrophile will be directed to the available C3, C4, and C6 positions. The steric hindrance from the existing substituents will also play a role in the regioselectivity of the reaction.

A common example of an EAS reaction is the Friedel-Crafts alkylation. umkc.edumiracosta.edumnstate.educcsf.edu For instance, the alkylation of 1,4-dimethoxybenzene (B90301) with t-butyl alcohol in the presence of sulfuric acid yields 1,4-di-t-butyl-2,5-dimethoxybenzene. mnstate.edu This indicates that under these conditions, the aromatic ring of this compound would also be expected to undergo alkylation. In contrast, Friedel-Crafts acylation of 1,4-dimethoxybenzene tends to result in mono-substitution, as the introduced acyl group is deactivating. chegg.com

O-Demethylation Reactions and Phenolic Product Formation

The methoxy groups on the aromatic ring can be cleaved to form phenolic hydroxyl groups. This O-demethylation can be achieved through chemical reagents or as a result of metabolic processes.

A widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govgvsu.eduorgsyn.orgtandfonline.compearson.com This reaction is typically carried out in a solvent like dichloromethane (B109758) and is effective at or below room temperature. orgsyn.org The mechanism involves the formation of an ether adduct with BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.edu Treatment of this compound with BBr₃ would be expected to yield one or both of the corresponding phenolic products: 4-(2-hydroxy-5-methoxyphenyl)butan-2-ol and 4-(5-hydroxy-2-methoxyphenyl)butan-2-ol, or the dihydroxy product 4-(2,5-dihydroxyphenyl)butan-2-ol, depending on the stoichiometry of the reagent used.

In biological systems, O-demethylation is a common metabolic pathway for compounds containing methoxy groups. wikipedia.orgresearchgate.netwikipedia.orgresearchgate.net For example, the related psychedelic phenethylamine (B48288) 2C-B (4-bromo-2,5-dimethoxyphenethylamine) undergoes metabolism via O-demethylation. wikipedia.orgresearchgate.net This process is often mediated by cytochrome P450 enzymes in the liver. wikipedia.org Studies on related compounds suggest that the O-demethylation of this compound would likely lead to the formation of its corresponding mono-phenolic and potentially di-phenolic metabolites. wikipedia.org

Rearrangement Reactions of the Carbon Skeleton

The carbon skeleton of this compound is susceptible to rearrangement under certain reaction conditions, particularly those involving the formation of a carbocation intermediate. Acid-catalyzed dehydration is a classic example of a reaction that can initiate such rearrangements.

The process typically begins with the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). aakash.ac.inncert.nic.in Departure of the water molecule generates a secondary carbocation at the C2 position of the butane (B89635) chain. This carbocation can then undergo a 1,2-hydride shift or a 1,2-alkyl/aryl shift to form a more stable carbocation. Given the structure of this compound, a 1,2-hydride shift from the C1 or C3 position is possible.

A Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement, is a key concept in understanding these skeletal changes. wikipedia.orgnumberanalytics.com This type of rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbon. In the context of this compound, the stability of the potential carbocation intermediates will dictate the likelihood and nature of any rearrangement. For instance, a hydride shift could potentially lead to a more stable carbocation if electronic or steric factors favor it.

The following table summarizes potential rearrangement products and the mechanistic steps involved:

Initial Reactant Reaction Condition Intermediate Rearrangement Type Potential Product(s)
This compoundAcid Catalyst (e.g., H₂SO₄)Secondary Carbocation at C21,2-Hydride ShiftRearranged Alkenes
This compoundAcid Catalyst (e.g., H₂SO₄)Secondary Carbocation at C2No Rearrangement4-(2,5-Dimethoxyphenyl)but-1-ene, 4-(2,5-Dimethoxyphenyl)but-2-ene

It is important to note that the electron-donating methoxy groups on the phenyl ring can influence the stability of any carbocation that might form in proximity to the ring, potentially affecting the rearrangement pathways.

Studies of Reaction Mechanisms in the Synthesis and Transformation of the Compound

The synthesis and subsequent transformations of this compound involve several well-established reaction mechanisms.

Synthesis of the Precursor Ketone:

A common route to this compound involves the reduction of its corresponding ketone, 4-(2,5-dimethoxyphenyl)butan-2-one (B1611510). The synthesis of this ketone can be achieved through a Friedel-Crafts acylation of 1,4-dimethoxybenzene. researchgate.net This reaction typically employs an acylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sapub.org

The mechanism of Friedel-Crafts acylation proceeds through the following steps:

Formation of the acylium ion: The Lewis acid catalyst reacts with the acylating agent to form a highly electrophilic acylium ion.

Electrophilic aromatic substitution: The electron-rich 1,4-dimethoxybenzene attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). umkc.edu

Deprotonation: A base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product. umkc.edu

Reduction of the Ketone to the Alcohol:

The reduction of the carbonyl group in 4-(2,5-dimethoxyphenyl)butan-2-one to the secondary alcohol, this compound, is commonly carried out using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org

The mechanism of this reduction involves two main steps:

Nucleophilic attack: The hydride ion (H⁻), delivered from the borohydride, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of an alkoxide intermediate. pressbooks.pubchemguide.co.uk

Protonation: The alkoxide intermediate is then protonated by a protic solvent (like methanol (B129727) or water) or by the addition of a mild acid in a workup step, yielding the final alcohol product. pressbooks.pubchemguide.co.uk

The following table outlines the key mechanistic steps in the synthesis of this compound:

Reaction Stage Reactants Reagents Key Intermediate Product Mechanism
Friedel-Crafts Acylation1,4-Dimethoxybenzene, Butanoyl ChlorideAlCl₃Acylium ion, Sigma complex4-(2,5-Dimethoxyphenyl)butan-2-oneElectrophilic Aromatic Substitution
Ketone Reduction4-(2,5-Dimethoxyphenyl)butan-2-oneNaBH₄, Solvent (e.g., MeOH)AlkoxideThis compoundNucleophilic Addition

Transformations of the Alcohol:

Further transformations of this compound, such as the acid-catalyzed dehydration discussed previously, proceed via carbocation intermediates. The mechanism for acid-catalyzed dehydration of a secondary alcohol generally follows an E1 pathway. acs.orgncerthelp.com

The steps are as follows:

Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst. aakash.ac.in

Formation of a carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation. This is typically the rate-determining step. aakash.ac.in

Deprotonation: A base (often the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from an adjacent carbon, leading to the formation of a double bond and the alkene product. aakash.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2,5 Dimethoxyphenyl Butan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of a molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR provide detailed information on the chemical environment, connectivity, and stereochemistry of the analyte.

For 4-(2,5-dimethoxyphenyl)butan-2-ol, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display signals corresponding to the three protons on the dimethoxy-substituted ring. The two methoxy (B1213986) groups would each produce a sharp singlet, potentially with slightly different chemical shifts. The aliphatic chain contains several key protons. The methyl group adjacent to the chiral center (C1-H₃) would appear as a doublet, while the proton on the chiral carbon itself (C2-H) would be a multiplet due to coupling with protons on C1 and C3. A critical feature for stereochemical analysis is the C3-H₂ methylene (B1212753) group, whose protons are diastereotopic due to the adjacent chiral center at C2. This non-equivalence means they will have different chemical shifts and will couple with each other (geminal coupling) as well as with the protons on C2 and C4, leading to complex multiplet signals. chegg.com

Predicted ¹H NMR Spectral Data for this compound Data predicted based on analysis of structurally similar compounds.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C1-H₃~1.20Doublet (d)~6.2
C2-H~3.80Sextet or Multiplet (m)-
C3-H₂~1.70 - 1.85Multiplet (m)-
C4-H₂~2.60 - 2.75Multiplet (m)-
Ar-H~6.70 - 6.80Multiplet (m)-
OCH₃ (x2)~3.75, ~3.78Singlet (s)N/A
OH~1.5 - 2.5Broad Singlet (br s)N/A

Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analysis of structurally similar compounds like 4-(4-methoxyphenyl)-2-butanone (B1665111) and 3-hydroxybutanone. docbrown.infochemicalbook.com

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~23
C2~67
C3~40
C4~30
C-Ar (quaternary)~129, ~151, ~153
C-Ar (CH)~111, ~112, ~117
OCH₃~56

X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation.

While a specific crystal structure for this compound is not publicly documented, analysis of related structures provides insight into the expected findings. For instance, the crystal structure of 4-(4-hydroxyphenyl)butan-2-one shows that intermolecular O-H···O hydrogen bonds are a dominant feature, linking molecules into one-dimensional chains. nih.gov Similarly, for this compound, the hydroxyl group is expected to act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and methoxy groups can act as acceptors. This would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. nih.gov

Furthermore, the analysis would reveal the dihedral angle between the plane of the aromatic ring and the plane of the butanol substituent. nih.gov The packing of molecules in the crystal is also governed by weaker interactions, such as π–π stacking between the aromatic rings of adjacent molecules and C-H···O interactions. nih.govresearchgate.net Hirshfeld surface analysis could be employed to quantify the contributions of these different intermolecular contacts. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Other key signals would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). The presence of the two ether linkages would be confirmed by C-O-C stretching bands, typically appearing as strong absorptions in the 1250-1000 cm⁻¹ region of the spectrum. rsc.org Aromatic C=C stretching vibrations would be observed in the 1610-1490 cm⁻¹ range. rsc.org

Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch, H-bonded3600 - 3200Strong, Broad
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Aliphatic)Stretch2960 - 2850Strong
C=C (Aromatic)Stretch1610, 1490Medium to Strong
C-O (Alcohol)Stretch~1100Strong
C-O-C (Ether)Asymmetric & Symmetric Stretch1250 - 1020Strong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₂H₁₈O₃), the calculated exact mass is 210.1256 Da. An HRMS measurement would verify this value to within a few parts per million, confirming the molecular formula. miamioh.edu

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion ([M]⁺•) is formed, which can then undergo characteristic fragmentation. For a secondary alcohol like this compound, common fragmentation pathways include:

Loss of water: A peak at m/z 192, corresponding to the loss of H₂O ([M-18]⁺•), is highly likely. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This can result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 195, or the loss of a propyl-aryl radical to give a fragment at m/z 45. The most prominent alpha-cleavage is typically the loss of the largest substituent. libretexts.org

Benzylic cleavage: Cleavage of the C3-C4 bond is also favorable, leading to the formation of a stable dimethoxybenzyl radical or cation. This would produce a prominent ion at m/z 151, corresponding to the [C₉H₁₁O₂]⁺ fragment.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Ion FormulaProposed Identity
210[C₁₂H₁₈O₃]⁺•Molecular Ion ([M]⁺•)
195[C₁₁H₁₅O₃]⁺[M - CH₃]⁺
192[C₁₂H₁₆O₂]⁺•[M - H₂O]⁺•
151[C₉H₁₁O₂]⁺[M - C₃H₇O]⁺ (Benzylic fragment)
45[C₂H₅O]⁺[M - C₁₀H₁₃O₂]⁺ (Alpha-cleavage)

Chiral Chromatography (e.g., HPLC on Chiral Stationary Phases) for Enantiomeric Purity Assessment

The C2 carbon in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)- and (S)-4-(2,5-dimethoxyphenyl)butan-2-ol. These enantiomers have identical physical properties in an achiral environment, but often exhibit different biological activities. Therefore, it is crucial to separate and quantify them. nih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. nih.gov CSPs create a chiral environment within the column, allowing for differential interaction with the two enantiomers. This results in the formation of transient diastereomeric complexes that have different stabilities, leading to different retention times and thus, separation. nih.govsigmaaldrich.com

Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Astec® Cellulose DMP, are widely used and highly effective for separating a broad range of chiral compounds, including alcohols. sci-hub.semdpi.com A typical method would involve dissolving the sample in a mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol), and passing it through the chiral column. mdpi.com By integrating the areas of the two resulting peaks in the chromatogram, the ratio of the enantiomers can be determined, and the enantiomeric excess (ee) can be calculated using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| × 100. libretexts.orguma.es

Illustrative Chiral HPLC Separation Data Hypothetical data for the separation of enantiomers on a Chiralpak® column.

EnantiomerRetention Time (t_R, min)Peak Area
(R)-enantiomer12.595000
(S)-enantiomer14.85000

Based on this data, the enantiomeric excess (ee) would be calculated as: |(95000 - 5000) / (95000 + 5000)| * 100 = 90% ee .

Theoretical and Computational Chemistry Studies on 4 2,5 Dimethoxyphenyl Butan 2 Ol

Chemical Biotransformations and Metabolite Identification of 4 2,5 Dimethoxyphenyl Butan 2 Ol

Pathways of Oxidative Chemical Transformation in Model Systems

In model systems, the oxidative transformation of compounds containing the 2,5-dimethoxyphenyl moiety is well-documented. nih.govresearchgate.net These pathways are largely mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govdntb.gov.ua For 4-(2,5-Dimethoxyphenyl)butan-2-ol, the expected oxidative transformations can be categorized into several key pathways based on studies of analogous compounds.

A primary metabolic route for phenethylamines, and likely for related structures, is oxidative deamination. nih.govresearchgate.net This process would involve the enzymatic removal of an amino group if one were present. However, this compound is a secondary alcohol. The analogous metabolic process for a secondary alcohol is oxidation of the hydroxyl group.

Oxidation of the secondary alcohol group on the butanol chain would yield the corresponding ketone, 4-(2,5-dimethoxyphenyl)butan-2-one (B1611510). Further metabolic reactions could then occur. While deamination is specific to amines, the initial oxidative steps on the side chain are a common metabolic strategy. For instance, in the metabolism of 2C-B, oxidative deamination leads to an aldehyde intermediate which is then either oxidized to a carboxylic acid or reduced to an alcohol. nih.govCurrent time information in BT.

The 2,5-dimethoxyphenyl group is a prime target for enzymatic modification. nih.govresearchgate.net Two major reactions are expected to occur on the aromatic ring: hydroxylation and demethylation.

Aromatic Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the aromatic ring, a reaction typically catalyzed by CYP enzymes. This increases the compound's water solubility.

O-Demethylation: The methoxy (B1213986) groups (-OCH₃) at the 2 and 5 positions of the phenyl ring are susceptible to enzymatic cleavage, a process known as O-demethylation. This results in the formation of a hydroxyl group and formaldehyde. This reaction is a common metabolic pathway for many compounds containing methoxy groups. nih.govnih.gov Studies on 2C-B have identified metabolites where either the 2-O-methyl or the 5-O-methyl group has been removed. Current time information in BT. It is plausible that this compound undergoes similar mono- and bis-O-demethylation.

Characterization of Chemically Formed Metabolites

Based on the established metabolic pathways for similar compounds, several key metabolites of this compound can be predicted. researchgate.net The characterization of these metabolites would typically be performed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govCurrent time information in BT.

The table below outlines the potential metabolites formed from the biotransformation of this compound.

Metabolite Name Abbreviation Metabolic Pathway Molecular Formula
4-(2,5-Dimethoxyphenyl)butan-2-one---Oxidation of the alcoholC₁₂H₁₆O₃
4-(2-Hydroxy-5-methoxyphenyl)butan-2-ol---O-DemethylationC₁₁H₁₆O₃
4-(5-Hydroxy-2-methoxyphenyl)butan-2-ol---O-DemethylationC₁₁H₁₆O₃
4-(2,5-Dihydroxyphenyl)butan-2-ol---Bis-O-demethylationC₁₀H₁₄O₃
4-(2,5-Dimethoxy-hydroxyphenyl)butan-2-ol---Aromatic HydroxylationC₁₂H₁₈O₄

Enzyme-Mediated Chemical Derivatization (focusing on the chemical modification)

The chemical modifications of this compound within biological systems are primarily driven by metabolic enzymes. These enzymes act as catalysts for derivatization reactions that alter the structure and properties of the parent compound.

The key enzymatic modifications include:

Oxidation: Cytochrome P450 enzymes can oxidize the secondary alcohol to a ketone.

Demethylation: CYP enzymes, such as those from the CYP2D6 and CYP3A4 subfamilies, are known to be involved in the O-demethylation of methoxy groups on the phenyl ring of various xenobiotics. dntb.gov.ua This enzymatic action introduces a phenolic hydroxyl group, which can then be a site for further phase II conjugation reactions.

Glucuronidation and Sulfation: Following the formation of hydroxylated metabolites through demethylation or aromatic hydroxylation, these new functional groups can undergo phase II metabolic reactions. nih.govdntb.gov.ua UDP-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety, and sulfotransferases (SULTs) can add a sulfate (B86663) group. These conjugations significantly increase the water solubility of the metabolites, preparing them for renal excretion. While direct evidence for this compound is not available, these are common pathways for hydroxylated xenobiotics. nih.govdntb.gov.ua

The table below lists the enzymes and the chemical modifications they catalyze, which are likely involved in the metabolism of this compound.

Enzyme Family Specific Enzymes (Examples from related compounds) Chemical Modification
Cytochrome P450CYP1A2, CYP2D6, CYP3A4Oxidation, O-Demethylation, Aromatic Hydroxylation
UDP-glucuronosyltransferasesUGT2B7Glucuronidation of hydroxyl groups
SulfotransferasesSULTsSulfation of hydroxyl groups

Potential Contributions to Chemical Science and Material Development Based on the 4 2,5 Dimethoxyphenyl Butan 2 Ol Scaffold

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules

The 4-(2,5-dimethoxyphenyl)butan-2-ol scaffold is a versatile intermediate for the synthesis of more intricate molecular architectures. The hydroxyl and methoxy (B1213986) groups offer multiple reaction sites for functional group transformations and carbon-carbon bond formation.

One significant application lies in its use as a precursor for phenethylamine (B48288) derivatives. The 2,5-dimethoxyphenethylamine framework is a common feature in various biologically active compounds. For instance, structure-activity relationship studies on 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists. nih.gov The synthesis of these complex molecules often involves the initial preparation of a substituted phenethylamine, which can be derived from precursors like this compound.

The synthesis of such complex molecules can be achieved through various synthetic routes. For example, the reduction of a ketone precursor, 4-(2,5-dimethoxyphenyl)butan-2-one (B1611510), using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, would yield this compound. smolecule.com This ketone precursor can be synthesized from 2,5-dimethoxybenzaldehyde (B135726) and acetone. prepchem.com

Furthermore, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at the 4-position of the phenyl ring. This modification is crucial for fine-tuning the biological activity of the resulting complex molecules. smolecule.com

Exploration in the Design of Novel Organic Catalysts or Ligands

The chiral nature of this compound, coupled with the presence of a hydroxyl group and an electron-rich aromatic system, makes it an interesting candidate for the design of novel organic catalysts and ligands for asymmetric synthesis.

The hydroxyl group can act as a coordinating site for metal centers, while the chiral center can induce stereoselectivity in catalytic transformations. The dimethoxy-substituted phenyl group can influence the electronic properties of a metal catalyst, thereby modulating its reactivity and selectivity. For example, ligands derived from this scaffold could potentially be employed in transition metal-catalyzed reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

The development of new quinoxaline (B1680401) derivatives with various biological activities often involves the use of substituted phenyl compounds as starting materials or intermediates. researchgate.net While not directly mentioning this compound, the synthesis of such heterocyclic compounds highlights the importance of functionalized aromatic building blocks. The principles used in the synthesis of these compounds could be applied to incorporate the this compound scaffold into novel ligand structures.

Integration into Advanced Functional Materials

The structural features of this compound also suggest its potential for integration into advanced functional materials. The aromatic ring can participate in π-stacking interactions, which are crucial for the self-assembly and organization of molecules in materials like organic semiconductors and liquid crystals.

The hydroxyl group provides a site for polymerization or grafting onto polymer backbones, allowing for the creation of functional polymers with specific properties. For instance, polymers incorporating this moiety might exhibit interesting optical or electronic properties due to the presence of the chromophoric dimethoxyphenyl group.

The development of molecularly imprinted polymers (MIPs) for the selective recognition of specific molecules is an area where derivatives of this compound could be relevant. For example, MIPs have been synthesized using 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) as a template, demonstrating the potential for creating materials with high selectivity for related structures. mdpi.com This suggests that the 4-(2,5-dimethoxyphenyl) scaffold could be incorporated into polymers designed for sensing or separation applications.

Precursor for Mechanistic Organic Chemistry Probes

The this compound structure can serve as a valuable precursor for designing molecular probes to investigate reaction mechanisms in organic chemistry. The presence of multiple functional groups allows for isotopic labeling or the introduction of reporter groups at specific positions.

For example, by selectively labeling the carbon atoms of the butanol chain or the methoxy groups, it would be possible to trace the fate of these atoms in a chemical reaction using techniques like NMR spectroscopy or mass spectrometry. This can provide crucial insights into reaction pathways and the nature of transition states.

Furthermore, the electronic properties of the dimethoxyphenyl ring can be systematically varied by introducing different substituents. Studying the effect of these substituents on reaction rates and product distributions can help elucidate the electronic demands of a particular reaction, a fundamental aspect of mechanistic organic chemistry. The study of compounds like 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, an important "handle" in solid-phase synthesis, demonstrates the utility of functionalized dimethoxyphenyl derivatives in probing and facilitating chemical transformations. mdpi.com

Future Research Directions and Unaddressed Challenges in the Study of 4 2,5 Dimethoxyphenyl Butan 2 Ol

Exploration of New Synthetic Methodologies with Enhanced Atom Economy and Selectivity

The development of efficient and sustainable synthetic routes is a cornerstone of modern organic chemistry. For 4-(2,5-Dimethoxyphenyl)butan-2-ol, future research will likely focus on methodologies that improve upon classical approaches by maximizing the incorporation of starting materials into the final product, a concept known as atom economy, and by precisely controlling the three-dimensional arrangement of atoms, or selectivity. youtube.com

One promising avenue is the advancement of catalytic stereoselective synthesis . Traditional methods for producing similar β-hydroxy ethers often involve stoichiometric reagents, which can generate significant waste. organic-chemistry.org Future work could explore the use of novel organocatalysts or transition-metal complexes to facilitate the enantioselective synthesis of this compound. For instance, the use of quinine (B1679958) derivatives as asymmetric catalysts has shown promise in the enantioselective Henry reaction, a potential pathway to synthesize nitro-analogs of this compound. wikipedia.org The development of catalysts that can enable the direct, anti-selective synthesis of β-hydroxyesters from epoxyaldehydes also provides a template for developing similar selective syntheses for related butanols. organic-chemistry.org

Another area of focus is the use of alcohols as carbonyl surrogates in Grignard-type reactions. This approach, which can be catalyzed by ruthenium(II) PNP-pincer complexes, offers a more atom- and step-economical alternative to traditional Grignard reactions that rely on less readily available carbonyl compounds. nih.gov Applying this methodology to the synthesis of this compound could significantly improve its synthetic efficiency.

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. For this compound, several reaction types warrant deeper mechanistic investigation.

A key reaction for the synthesis of this and related compounds is the Grignard reaction with epoxides . While the general mechanism, involving a backside SN2 attack on the less substituted carbon of the epoxide, is well-established, the specific influence of the 2,5-dimethoxyphenyl group on the reaction's kinetics, regioselectivity, and stereoselectivity is an area for further study. libretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com Detailed computational and experimental studies could elucidate the transition state geometries and the role of the solvent and Grignard reagent aggregation.

Furthermore, the reactions of the hydroxyl group and the aromatic ring present opportunities for mechanistic exploration. For example, understanding the precise mechanisms of oxidation, reduction, and esterification of the butanol side chain can lead to the development of more selective and efficient transformations. organic-chemistry.org Similarly, elucidating the factors that govern electrophilic aromatic substitution on the dimethoxy-substituted ring can enable the synthesis of a wider range of derivatives with potentially interesting properties.

Development of Advanced Computational Models for Predictive Organic Synthesis

Computational chemistry is an increasingly powerful tool for predicting the outcomes of chemical reactions and for designing novel synthetic pathways. For this compound, the development of advanced computational models holds significant promise.

Predicting reaction pathways and product distributions is a key application of computational chemistry. By employing methods like Density Functional Theory (DFT), researchers can model reaction profiles to compare different potential pathways and predict their feasibility. nih.gov For instance, computational studies could be used to predict the most favorable conditions for the selective synthesis of this compound, minimizing the formation of byproducts. mdpi.com The use of computational methods to predict drug-likeness and biological activities of novel phenyl ketone derivatives before their synthesis showcases a powerful approach that could be adapted for this compound. nih.gov

The application of machine learning (ML) in organic synthesis is a rapidly growing field. researchgate.netasu.edu ML models can be trained on large datasets of chemical reactions to predict reactivity, optimize reaction conditions, and even suggest retrosynthetic pathways. youtube.com Future research could involve developing ML models specifically trained on reactions involving arylbutanols and related structures to predict optimal synthetic routes to this compound and its derivatives. nih.gov

Bridging Fundamental Chemical Research with Emerging Technologies

The fundamental knowledge gained from studying the synthesis and reactivity of this compound can be leveraged in the development of emerging technologies.

One potential application is in the field of chemical sensors . The structural features of this compound, including its aromatic ring and hydroxyl group, could be exploited for the development of novel sensor materials. colostate.eduresearchgate.net For example, it could be incorporated into molecularly imprinted polymers or nanocomposites designed to detect specific analytes. researchgate.net The development of sensors for n-butanol provides a relevant precedent for this line of inquiry. nih.gov Furthermore, the principles learned from creating biosensors for other small molecules could be applied to develop sensors for this compound or its metabolites. mdpi.com

Another area of interest is the integration of flow chemistry into the synthesis of this compound. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for integrating synthesis and purification steps. rsc.org Developing a continuous flow process for the synthesis of this compound could lead to more efficient and cost-effective production.

Finally, the compound itself, or its derivatives, could find applications in materials science . The dimethoxyphenyl group is a component of some biologically active natural products and could potentially be incorporated into novel polymers or other materials with interesting optical or electronic properties. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2,5-Dimethoxyphenyl)butan-2-ol, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis typically involves Friedel-Crafts alkylation or reduction of ketone precursors. For example, a related compound, 4-(3,4-dimethoxyphenyl)butanoic acid, was synthesized via acid-catalyzed esterification followed by hydrolysis . Key parameters include solvent choice (e.g., methanol for esterification), temperature control (reflux at ~80°C), and catalyst selection (e.g., H₂SO₄). Yield optimization may require adjusting stoichiometry or using inert atmospheres to prevent side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly 1^1H and 13^13C NMR to identify methoxy groups and the hydroxyl proton. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) confirms molecular weight (e.g., exact mass: 224.105 g/mol for related compounds) . Gas Chromatography (GC) may be used for volatile derivatives.

Q. How can researchers ensure the purity of this compound during isolation?

  • Answer : Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or methanol. For example, similar alcohols were isolated via fractional distillation or solvent extraction, with purity verified by melting point analysis (67–71°C for analogous compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies in IC₅₀ values or receptor binding affinities may arise from assay variability (e.g., cell line differences) or impurities. Replicating studies under standardized conditions (e.g., enzyme kinetics with recombinant proteins) and employing meta-analyses of published data can clarify trends. Computational docking studies (e.g., using AutoDock Vina) may also predict binding modes to reconcile experimental results .

Q. How does substituent modification on the phenyl ring influence the compound’s pharmacological profile?

  • Answer : Structural analogs, such as 2-(2,5-dimethoxyphenyl)-substituted benzodiazepines, show altered bioactivity due to electronic and steric effects. For instance, replacing methoxy groups with nitro or halogens modulates lipophilicity and target engagement. Quantitative Structure-Activity Relationship (QSAR) models can guide rational design .

Q. What mechanistic insights explain the compound’s interactions with cytochrome P450 enzymes?

  • Answer : The methoxy and hydroxyl groups may undergo phase I metabolism (e.g., demethylation via CYP2D6 or CYP3A4). In vitro assays with liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) can map metabolic pathways. LC-MS/MS tracks metabolite formation, while molecular dynamics simulations predict binding affinities .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT for NMR chemical shifts) to validate structural assignments .
  • Contradiction Management : Use orthogonal techniques (e.g., X-ray crystallography for ambiguous stereochemistry) to resolve conflicting data .
  • Ethical Compliance : Adhere to safety protocols (e.g., S26: "In case of contact with eyes, rinse immediately") when handling irritant intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.